Me-Tz-PEG4-NHS
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Overview
Description
Methyltetrazine-polyethylene glycol-4-N-hydroxysuccinimide ester is a compound widely used in bioconjugation and click chemistry. It is known for its ability to react specifically and efficiently with primary amines, forming stable amide bonds. The polyethylene glycol spacer arm enhances its aqueous solubility and provides flexibility, minimizing steric hindrance during ligation to complementary trans-cyclooctene-containing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltetrazine-polyethylene glycol-4-N-hydroxysuccinimide ester is synthesized by reacting methyltetrazine with polyethylene glycol-4-N-hydroxysuccinimide ester. The reaction typically occurs in a dry, water-miscible organic solvent such as dimethyl sulfoxide or dimethyl formamide. The reaction is carried out at near-neutral pH (7-9) to favor the formation of stable amide bonds with primary amines .
Industrial Production Methods
In industrial settings, the production of methyltetrazine-polyethylene glycol-4-N-hydroxysuccinimide ester involves large-scale synthesis using automated reactors. The process includes precise control of reaction conditions, such as temperature, pH, and solvent composition, to ensure high yield and purity. The product is then purified using techniques like dialysis or desalting to remove any unreacted reagents .
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-polyethylene glycol-4-N-hydroxysuccinimide ester primarily undergoes substitution reactions, specifically acylation, where it reacts with primary amines to form stable amide bonds. Hydrolysis of the N-hydroxysuccinimide ester is a competing reaction that can occur in the presence of water .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues, aminosilane-coated surfaces)
Conditions: Near-neutral pH (7-9), dry organic solvents (dimethyl sulfoxide, dimethyl formamide)
Major Products
The major product formed from the reaction of methyltetrazine-polyethylene glycol-4-N-hydroxysuccinimide ester with primary amines is a stable amide bond .
Scientific Research Applications
Methyltetrazine-polyethylene glycol-4-N-hydroxysuccinimide ester is extensively used in various scientific research fields:
Chemistry: Utilized in click chemistry for the efficient and specific conjugation of molecules.
Biology: Employed in the labeling of proteins, peptides, and oligonucleotides for imaging and tracking studies.
Medicine: Used in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of bioconjugates and functionalized surfaces for biosensors and other analytical devices .
Mechanism of Action
Methyltetrazine-polyethylene glycol-4-N-hydroxysuccinimide ester exerts its effects through the formation of stable amide bonds with primary amines. The methyltetrazine moiety reacts with trans-cyclooctene-containing molecules, facilitating efficient and specific ligation. The polyethylene glycol spacer arm enhances solubility and flexibility, reducing steric hindrance during the reaction .
Comparison with Similar Compounds
Similar Compounds
- Azido-polyethylene glycol-4-N-hydroxysuccinimide ester
- Polyethylene glycol-N-hydroxysuccinimide ester
- Methyltetrazine-N-hydroxysuccinimide ester
Uniqueness
Methyltetrazine-polyethylene glycol-4-N-hydroxysuccinimide ester is unique due to its enhanced stability and water solubility provided by the polyethylene glycol spacer arm. This feature minimizes steric hindrance and allows for efficient conjugation with complementary molecules, making it one of the most stable tetrazines available .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O9/c1-18-27-29-24(30-28-18)19-2-4-20(5-3-19)25(35)26-9-11-37-13-15-39-17-16-38-14-12-36-10-8-23(34)40-31-21(32)6-7-22(31)33/h2-5H,6-17H2,1H3,(H,26,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYWLQZOAKRNIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)C(=O)NCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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